

Application Notes and Protocols for Developing Stable Oral Formulations of Deupirfenidone

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Compound of Interest

Compound Name: *Deupirfenidone*

Cat. No.: *B10860353*

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Introduction

Deupirfenidone, a deuterated analog of pirfenidone, is an orally bioavailable anti-inflammatory and anti-fibrotic agent.[1][2] Its mechanism of action involves the inhibition of several pro-inflammatory and pro-fibrotic cytokines, including Transforming Growth Factor-beta (TGF- β), Tumor Necrosis Factor-alpha (TNF- α), and Interleukin-6 (IL-6).[1] The development of a stable oral formulation is critical to ensure consistent bioavailability, therapeutic efficacy, and patient compliance. These application notes provide detailed protocols for the formulation, characterization, and stability testing of **deupirfenidone** oral solid dosage forms.

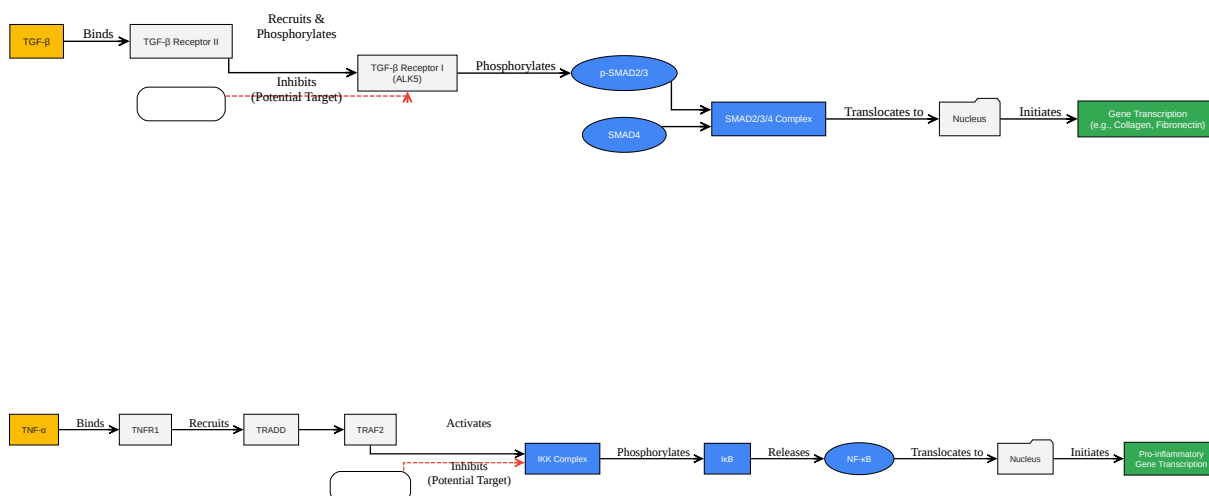
Physicochemical Properties of Deupirfenidone

A thorough understanding of the physicochemical properties of **deupirfenidone** is the foundation for developing a stable and effective oral formulation. As a deuterated form of pirfenidone, it shares a similar molecular structure but may exhibit differences in metabolic stability and pharmacokinetic profile.

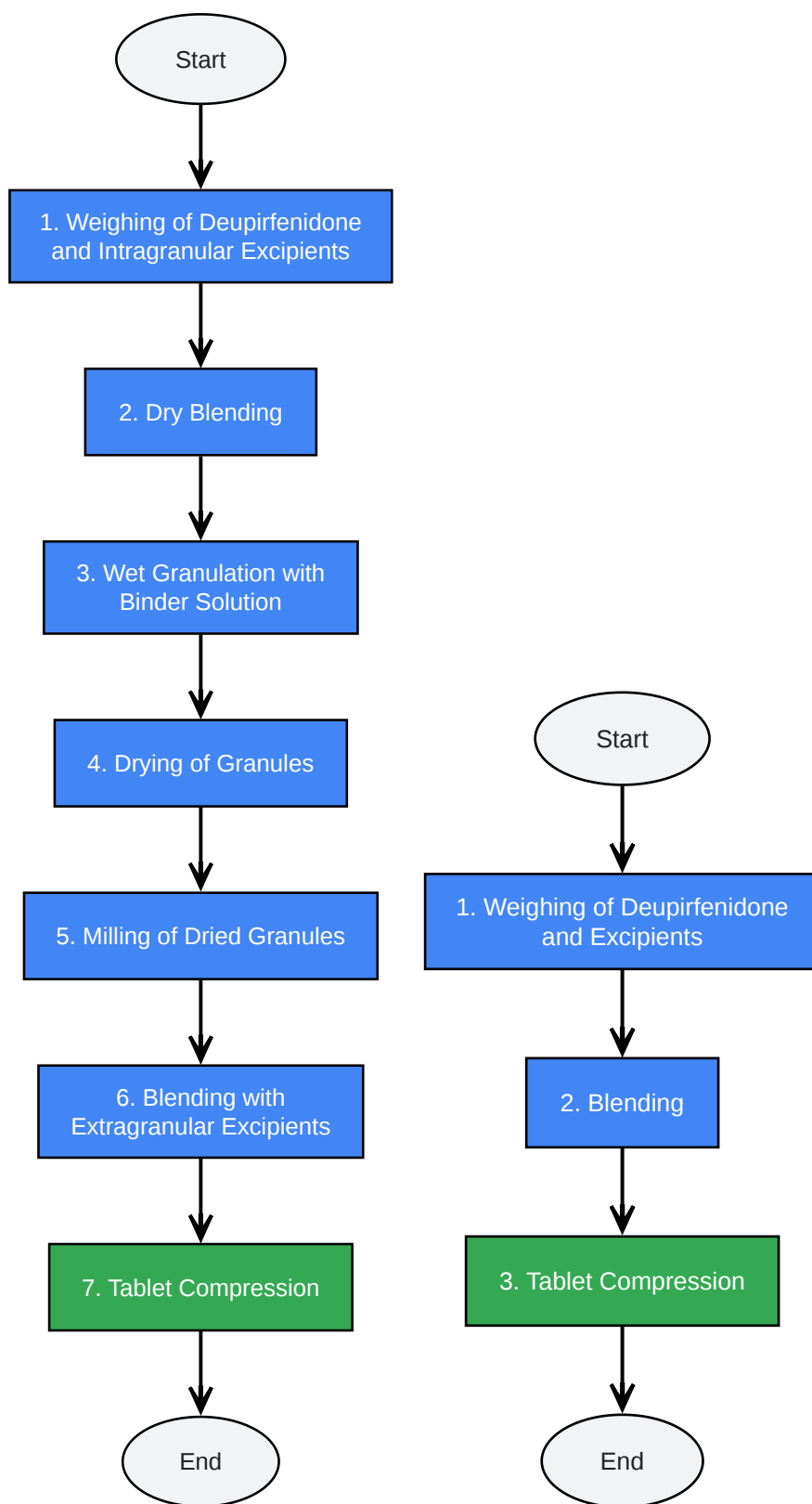
Property	Value/Information	Source
Molecular Formula	C ₁₂ H ₈ D ₃ NO	[3]
Appearance	White to pale yellow, non-hygroscopic powder	[4]
Solubility	More soluble in methanol, ethyl alcohol, acetone, and chloroform than in water and 1.0 N hydrochloric acid.	[4]
Mechanism of Action	Inhibition of TGF- β , TNF- α , and IL-6 signaling pathways.	[1]

Signaling Pathways Inhibited by Deupirfenidone

Deupirfenidone exerts its anti-fibrotic and anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of relevant bioassays.







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